molecular formula C19H28N4O2 B7571759 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide

Cat. No. B7571759
M. Wt: 344.5 g/mol
InChI Key: OLYAINQCLUXUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide, also known as OPI-155, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPI-155 belongs to the class of compounds known as positive allosteric modulators of GABA-A receptors.

Mechanism of Action

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide enhances the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been shown to have several biochemical and physiological effects. It enhances the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has also been found to increase the release of dopamine in the nucleus accumbens, which may contribute to its potential in the treatment of alcohol use disorder and opioid use disorder.

Advantages and Limitations for Lab Experiments

One advantage of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a significant amount of data available on its pharmacological effects and mechanisms of action. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have a high affinity for GABA-A receptors, which may make it a more effective therapeutic agent than other compounds in its class.
One limitation of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide is that it has not yet been approved for clinical use. This means that further research is needed to determine its safety and efficacy in humans. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have sedative effects, which may limit its use in some therapeutic applications.

Future Directions

There are several future directions for the study of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide. One direction is the further investigation of its potential in the treatment of alcohol use disorder and opioid use disorder. Another direction is the development of more selective and potent compounds that target specific subtypes of GABA-A receptors. Additionally, the safety and efficacy of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide in humans need to be further studied to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide involves several steps. The first step involves the reaction of 1-phenylethylamine with 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylic acid to form the intermediate compound 4-(2-oxoimidazolidin-1-yl)piperidin-1-yl)-N-(1-phenylethyl)propanamide. This intermediate is then reacted with 3-bromopropanoic acid to yield the final product, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide.

Scientific Research Applications

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and anticonvulsant properties. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has also been shown to enhance the effects of benzodiazepines, which are commonly used as anxiolytics and sedatives. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have potential in the treatment of alcohol use disorder and opioid use disorder.

properties

IUPAC Name

3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-15(16-5-3-2-4-6-16)21-18(24)9-13-22-11-7-17(8-12-22)23-14-10-20-19(23)25/h2-6,15,17H,7-14H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYAINQCLUXUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2CCC(CC2)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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